3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
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Description
“3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H9Cl3O2 . It has an average mass of 315.579 Da and a monoisotopic mass of 313.966827 Da .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” can be analyzed using its molecular formula, C14H9Cl3O2 . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the sources.Scientific Research Applications
Synthesis and Chemical Properties
Cubane Cobalt and Nickel Clusters : Tetranuclear complexes involving 3,5-dichloro-2-hydroxy-benzaldehyde have been synthesized, showing significant ferromagnetic interactions and potential as single-molecule magnets (Zhang et al., 2013).
Catalysis in Oxidation Reactions : In the context of benzaldehyde synthesis, certain catalysts have shown enhanced oxidative properties, which might be applicable for derivatives of 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Sharma et al., 2012).
Selective Synthesis of Epoxy-Amides : The reaction of benzaldehyde derivatives with sulfur ylides for the stereoselective synthesis of glycidamide derivatives could be relevant for similar compounds like 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Fernández et al., 1990).
Photocatalysis and Environmental Applications
Photocatalytic Conversion in Aqueous Medium : Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts can be extrapolated to the study of similar benzaldehyde derivatives (Lima et al., 2017).
Environmental Benign Catalysis : Research on the oxidation of benzyl alcohols to benzaldehydes under eco-friendly conditions using metal-organic frameworks may inform the handling and transformation of similar compounds (Paul et al., 2020).
Biochemical and Pharmacological Research
- Anti-Cancer Activity : Benzyl benzoate derivatives, which are structurally related to 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant anti-cancer activity, indicating potential research pathways for similar compounds (Lin et al., 2005).
properties
IUPAC Name |
3,5-dichloro-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGVOWBYZGSGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde |
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